![molecular formula C19H22N6O B11225256 N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11225256.png)

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

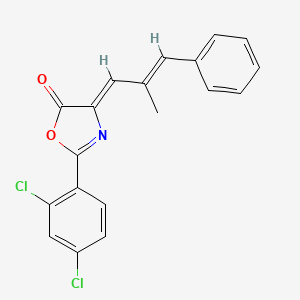

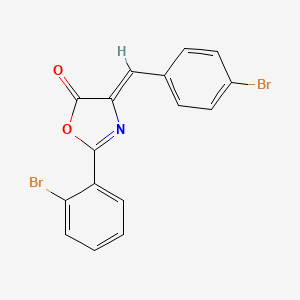

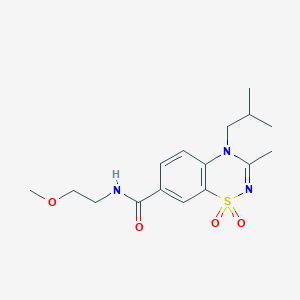

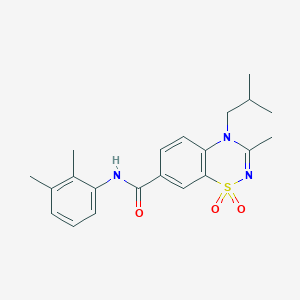

N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolopyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die Struktur dieser Verbindung umfasst einen Pyrazolo[3,4-d]pyrimidin-Kern, der ein kondensiertes heterocyclisches System ist, das Stickstoffatome enthält, und einen Cyclohexanecarbohydrazid-Rest.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazid umfasst typischerweise mehrere Schritte:

-

Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: : Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Beispielsweise kann die Reaktion von 4-Methylphenylhydrazin mit Ethylacetoacetat den Pyrazolring bilden, der dann durch eine Reihe von Kondensationsreaktionen mit einem Pyrimidinring verschmolzen wird .

-

Anlagerung des Cyclohexanecarbohydrazid-Rests: : Die Cyclohexanecarbohydrazid-Gruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion des Pyrazolo[3,4-d]pyrimidin-Zwischenprodukts mit Cyclohexanecarbohydrazid unter geeigneten Bedingungen, z. B. in Gegenwart einer Base wie Kaliumcarbonat .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und Hochdurchsatz-Screening, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die Effizienz zu maximieren .

Chemische Reaktionsanalyse

Reaktionstypen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Phenylring. Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid .

-

Reduktion: : Reduktionsreaktionen können am Hydrazid-Rest auftreten und diesen in das entsprechende Amin umwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet .

-

Substitution: : Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyrazolo[3,4-d]pyrimidin-Kern. Halogenierte Derivate können unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphortribromid synthetisiert werden .

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Thionylchlorid in Dichlormethan.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

-

Chemie: : Verwendet als Baustein für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege .

-

Biologie: : Untersucht auf sein Potenzial als Enzyminhibitor. Die Fähigkeit der Verbindung, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Untersuchung von Enzymmechanismen und die Entwicklung neuer Inhibitoren .

-

Medizin: : Untersucht auf seine Antitumor-Eigenschaften. Studien haben gezeigt, dass Derivate von Pyrazolo[3,4-d]pyrimidin eine cytotoxische Aktivität gegen verschiedene Krebszelllinien aufweisen .

-

Industrie: Seine einzigartigen chemischen Eigenschaften machen es für verschiedene industrielle Anwendungen geeignet .

Wirkmechanismus

Der Wirkmechanismus von N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

-

Enzyminhibition: : Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen. Dies ist besonders relevant im Zusammenhang mit der Krebsbehandlung, wo die Enzyminhibition zur Unterdrückung des Tumorwachstums führen kann .

-

Molekularwege: : Die Verbindung kann in Signalwege eingreifen, die an Zellproliferation und Apoptose beteiligt sind. Durch die Modulation dieser Wege kann sie ihre therapeutischen Wirkungen entfalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide typically involves multiple steps:

-

Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions .

-

Attachment of the Cyclohexanecarbohydrazide Moiety: : The cyclohexanecarbohydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with cyclohexanecarbohydrazide under suitable conditions, such as in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[3,4-d]pyrimidine core. Halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide has been studied for various scientific research applications:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

-

Biology: : Investigated for its potential as an enzyme inhibitor. The compound’s ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new inhibitors .

-

Medicine: : Explored for its anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines .

-

Industry: Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets:

-

Enzyme Inhibition: : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can lead to the suppression of tumor growth .

-

Molecular Pathways: : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis. By modulating these pathways, it can exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

-

Pyrazolo[3,4-d]pyrimidin-Derivate: : Diese Verbindungen teilen die gleiche Kernstruktur und weisen ähnliche biologische Aktivitäten auf. Beispiele hierfür sind Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Derivate .

-

Cyclohexanecarbohydrazid-Derivate: : Verbindungen mit ähnlichen Hydrazid-Resten, wie z. B. Cyclohexanecarbohydrazid selbst, weisen vergleichbare chemische Reaktivität auf .

Einzigartigkeit

N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazid ist aufgrund seiner spezifischen Kombination aus dem Pyrazolo[3,4-d]pyrimidin-Kern und dem Cyclohexanecarbohydrazid-Rest einzigartig. Diese einzigartige Struktur verleiht ihm bestimmte chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C19H22N6O |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |

InChI |

InChI=1S/C19H22N6O/c1-13-7-9-15(10-8-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,24,26)(H,20,21,23) |

InChI-Schlüssel |

XHGQKRIGZYFRHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225177.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11225180.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B11225184.png)

![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11225196.png)

![7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11225206.png)

![2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11225217.png)

![Methyl 3-[(3,4-dimethoxyphenyl)carbamoyl]-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11225223.png)

![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11225232.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11225247.png)